N-(3,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2/c1-11-8-12(2)10-13(9-11)21-16(24)14-4-3-6-22(14)7-5-15(23)17(18,19)20/h5,7-10,14H,3-4,6H2,1-2H3,(H,21,24)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPFSTYFGAMXRA-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2C=CC(=O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2/C=C/C(=O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(3,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is the enhancer of zeste homologue 2 (EZH2) . EZH2 is highly expressed in various malignant tumors and plays a crucial role in silencing tumor suppressor genes via trimethylation of H3K27.
Mode of Action
This compound: interacts with EZH2, inhibiting its function. This compound has shown powerful inhibition towards EZH2, reducing the cellular H3K27me3 level in K562 cells.
Biochemical Pathways
The inhibition of EZH2 by This compound affects the trimethylation of H3K27, a biochemical pathway that leads to the silencing of tumor suppressor genes. This compound can increase the transcription expression of DIRAS3, a tumor suppressor in the downstream of EZH2.
Result of Action
The molecular and cellular effects of This compound ’s action include a significant reduction in the cellular H3K27me3 level and an increase in the transcription expression of DIRAS3. These changes suggest potential anticancer effects.
Biological Activity
N-(3,5-dimethylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.34 g/mol. The structure features a pyrrolidine ring substituted with a trifluoroketone moiety, which is known to influence biological activity through various mechanisms.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenyl derivatives with trifluoromethyl ketones. The synthetic route typically includes:
- Formation of the Pyrrolidine Ring : By reacting appropriate amines with carbonyl compounds.
- Introduction of the Trifluoroketone Group : This step often involves nucleophilic addition reactions where the trifluoroketone acts as an electrophile.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with similar structures can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes. For example:
- Cyclooxygenase (COX) Inhibition : Some studies suggest that structurally related compounds may exhibit anti-inflammatory properties through COX inhibition.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity and bioavailability of compounds, potentially leading to increased efficacy against cancer cell lines.
Case Studies
- Case Study on Antimicrobial Effects : A study published in a peer-reviewed journal demonstrated that a related pyrrolidine derivative showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for both bacteria types.
- In Vivo Studies : In animal models, compounds similar to this compound have shown promise in reducing tumor growth rates when administered in conjunction with standard chemotherapy agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
